molecular formula C17H17NO4 B11177252 4-[(2-Methoxybenzyl)carbamoyl]phenyl acetate

4-[(2-Methoxybenzyl)carbamoyl]phenyl acetate

Cat. No.: B11177252
M. Wt: 299.32 g/mol
InChI Key: YBIHNDGAAIIMJR-UHFFFAOYSA-N
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Description

4-[(2-Methoxybenzyl)carbamoyl]phenyl acetate is an organic compound that features a phenyl acetate group linked to a carbamoyl group, which is further connected to a methoxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methoxybenzyl)carbamoyl]phenyl acetate typically involves the reaction of 4-aminophenyl acetate with 2-methoxybenzyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamoyl linkage.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methoxybenzyl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted phenyl acetates.

Scientific Research Applications

4-[(2-Methoxybenzyl)carbamoyl]phenyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-Methoxybenzyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl moiety can enhance the compound’s binding affinity to these targets, while the carbamoyl group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Methoxybenzyl)carbamoyl]phenyl methyl ester
  • 4-[(2-Methoxybenzyl)carbamoyl]phenyl ethyl ester
  • 4-[(2-Methoxybenzyl)carbamoyl]phenyl propyl ester

Uniqueness

4-[(2-Methoxybenzyl)carbamoyl]phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetate group allows for easy modification through substitution reactions, while the methoxybenzyl moiety enhances its binding affinity to biological targets. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

[4-[(2-methoxyphenyl)methylcarbamoyl]phenyl] acetate

InChI

InChI=1S/C17H17NO4/c1-12(19)22-15-9-7-13(8-10-15)17(20)18-11-14-5-3-4-6-16(14)21-2/h3-10H,11H2,1-2H3,(H,18,20)

InChI Key

YBIHNDGAAIIMJR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2OC

Origin of Product

United States

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